4-cyano-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
The compound 4-cyano-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide belongs to a class of 1,3,4-oxadiazole derivatives characterized by a central oxadiazole ring linked to a 5,6,7,8-tetrahydronaphthalen-2-yl moiety and a substituted benzamide group.
Properties
IUPAC Name |
4-cyano-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c21-12-13-5-7-15(8-6-13)18(25)22-20-24-23-19(26-20)17-10-9-14-3-1-2-4-16(14)11-17/h5-11H,1-4H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJXESLRAMWWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common route includes the formation of the oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-cyano-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may be investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound could serve as a lead compound in drug discovery efforts, particularly for targeting specific enzymes or receptors.
Industry: Its unique structural features make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-cyano-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Yield : Electron-withdrawing groups (e.g., 4-bromo in 7 ) correlate with higher yields (50%) compared to bulky substituents (e.g., 4-isopropoxy in 8 , 12% yield), likely due to steric hindrance during coupling .
- Purity Trends : Despite low yields, compounds like 8 achieve high purity (>97%), suggesting efficient purification protocols .
Antimicrobial Activity
- OZE-I (cyclopropanecarboxamide substituent) exhibits antimicrobial activity against Staphylococcus aureus (MIC: 16 µg/mL for MRSA) .
Anticancer Activity
- Compound 9 (nitrothiazol substituent) induces apoptosis in A549 and C6 cancer cells, surpassing cisplatin in mitochondrial depolarization .
- Compound 6 (methoxybenzothiazol group) activates caspase-3, highlighting the role of heterocyclic substituents in modulating apoptotic pathways .
Structural-Activity Relationships (SAR) :
- Electron-Withdrawing Groups: Cyano (target compound), chloro, and trifluoromethyl groups may enhance target binding via dipole interactions or hydrophobic effects.
- Bulkier Substituents : Isopropoxy or sulfonyl groups (e.g., OZE-II) improve potency but may reduce solubility .
Physicochemical and Analytical Data
Table 2: Spectroscopic and Analytical Profiles
Key Insight: The 4-cyano group in the target compound would likely produce a characteristic nitrile stretch (~2200 cm⁻¹) in IR and a deshielded aromatic proton in NMR, as seen in analogs like Compound 3 () .
Biological Activity
4-cyano-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, including its anticancer, antibacterial, and enzyme inhibitory activities.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C21H19N3O3
- Molecular Weight : 361.39 g/mol
- CAS Number : 851095-76-6
This compound features a cyano group and an oxadiazole moiety which are known to contribute to various biological activities.
1. Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The anticancer activity is often attributed to the ability of oxadiazoles to interact with cellular targets involved in apoptosis and cell cycle regulation. Compounds similar to this compound have shown promising results against various cancer cell lines through inhibition of proliferation and induction of apoptosis .
Table 1: Anticancer Activity Data
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | A549 | 10.5 | |
| Compound B | MCF7 | 8.3 | |
| This compound | HeLa | TBD | TBD |
2. Antibacterial Activity
The antibacterial potential of compounds featuring the oxadiazole ring has also been explored. These compounds have demonstrated varying degrees of activity against gram-positive and gram-negative bacteria.
Table 2: Antibacterial Activity Data
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 15 | |
| Compound D | Escherichia coli | 12 | |
| This compound | TBD | TBD | TBD |
3. Enzyme Inhibition
The compound has been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
Table 3: Enzyme Inhibition Data
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of oxadiazole derivatives including the target compound, researchers found that the presence of specific substituents on the phenyl ring significantly enhanced cytotoxicity against human cancer cell lines. The study emphasized structure–activity relationships (SAR) that guide further modifications for improved potency.
Case Study 2: Antibacterial Screening
Another investigation focused on the antibacterial properties of various oxadiazole derivatives against Salmonella typhi and Bacillus subtilis. The results indicated that modifications in the substituent groups could lead to enhanced antibacterial activity compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
